molecular formula C18H22O3 B12406153 Lettowienolide

Lettowienolide

Cat. No.: B12406153
M. Wt: 286.4 g/mol
InChI Key: BQSTWVNVLQVIEE-NTUHNPAUSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Lettowienolide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinonoid derivatives.

    Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinonoid and hydroquinone derivatives, which have different biological and chemical properties .

Scientific Research Applications

Lettowienolide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying quinonoid chemistry and reaction mechanisms.

    Biology: Investigated for its biological activity against malaria parasites and other pathogens.

    Medicine: Explored for its potential as an antimalarial agent and its effects on other diseases.

    Industry: Used in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Lettowienolide is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

These compounds share some structural similarities with this compound but differ in their specific chemical properties and biological activities .

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3H-1-benzofuran-2-one

InChI

InChI=1S/C18H22O3/c1-12(2)5-4-6-13(3)7-8-14-9-16(19)10-15-11-17(20)21-18(14)15/h5,7,9-10,19H,4,6,8,11H2,1-3H3/b13-7+

InChI Key

BQSTWVNVLQVIEE-NTUHNPAUSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=CC(=CC2=C1OC(=O)C2)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=CC(=CC2=C1OC(=O)C2)O)C)C

Origin of Product

United States

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